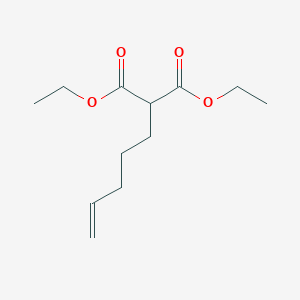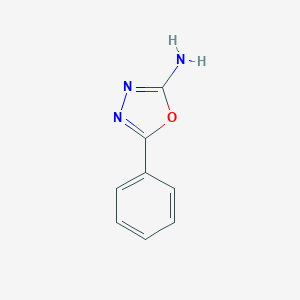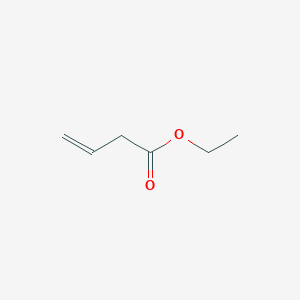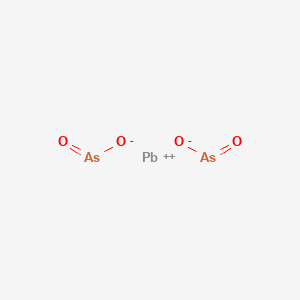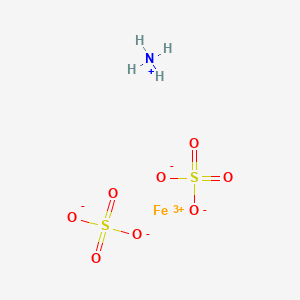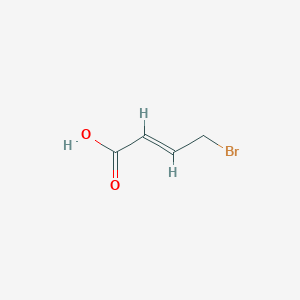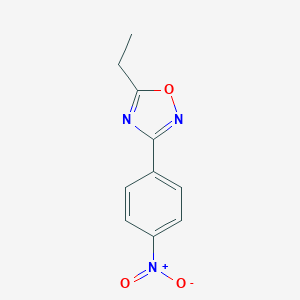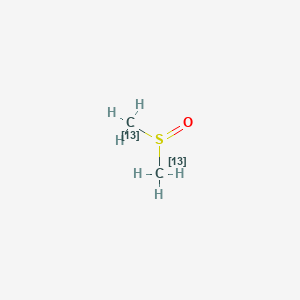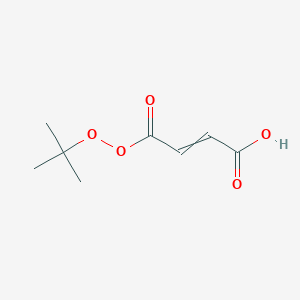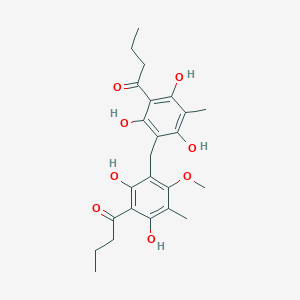![molecular formula C23H27NO3 B156327 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-13-5](/img/structure/B156327.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a synthetic compound that belongs to the class of muscarinic acetylcholine receptor antagonists. It is commonly referred to as 3-Quinuclidinyl benzilate (QNB) and has been used as a chemical weapon due to its potent anticholinergic effects. However, in recent years, QNB has gained attention in the scientific community for its potential applications in research, particularly in the field of neuroscience.
Wirkmechanismus
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate exerts its effects by binding to the muscarinic acetylcholine receptors and blocking the action of acetylcholine. This results in a decrease in the activity of the parasympathetic nervous system and an increase in sympathetic activity. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also has a high affinity for the central nervous system, which contributes to its potent anticholinergic effects.
Biochemische Und Physiologische Effekte
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the release of acetylcholine, increase the release of dopamine and norepinephrine, and alter the activity of various neurotransmitter systems. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to cause a decrease in heart rate, pupil size, and gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several advantages as a research tool. It has a high affinity for muscarinic receptors, making it a potent antagonist. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is also relatively stable and can be stored for extended periods without degradation. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has some limitations, including its high toxicity and potential for abuse. It also has a narrow therapeutic index, which makes it challenging to use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research involving (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to alter the activity of the cholinergic system, which is implicated in the pathophysiology of these diseases. Another potential area of research is the development of more selective muscarinic receptor antagonists that have fewer side effects than (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Finally, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate may have potential applications in the field of pharmacology, particularly in the development of new drugs that target the muscarinic receptor system.
In conclusion, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, or (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, is a potent muscarinic acetylcholine receptor antagonist that has been used primarily as a research tool. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has provided valuable insights into the role of muscarinic receptors in various physiological processes and has potential applications in the development of new drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several limitations, including its high toxicity and potential for abuse, which must be considered when using it in research.
Synthesemethoden
The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate involves the reaction of 3-quinuclidinol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with 2-hydroxybenzoic acid to form (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been primarily used in research as a tool for studying the muscarinic acetylcholine receptor system. These receptors are involved in various physiological processes such as cognition, memory, and motor function. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been used to investigate the role of muscarinic receptors in these processes and has provided valuable insights into the underlying mechanisms.
Eigenschaften
CAS-Nummer |
1927-13-5 |
|---|---|
Produktname |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Molekularformel |
C23H27NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
InChI-Schlüssel |
LSPNRKVJCNRVRR-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Andere CAS-Nummern |
1927-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



